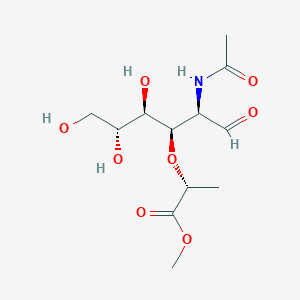

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester can be achieved through several methods. One common method involves the direct acetylation of muramic acid with acetic anhydride in aqueous methanol . Another method includes the acid hydrolysis of methyl 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-5,6-O-isopropylidene-β-D-glucofuranoside . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include ethanethiol and hydrochloric acid, which can lead to the formation of acyclic dithioacetal and internal esters. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester has several scientific research applications:

Chemistry: It is used as a model compound in the study of glycosidic bond formation and hydrolysis.

Biology: It plays a crucial role in the study of bacterial cell wall synthesis and degradation.

Medicine: Research on this compound contributes to the development of antibiotics that target bacterial cell walls.

Wirkmechanismus

The mechanism of action of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester involves its incorporation into the peptidoglycan layer of bacterial cell walls. It interacts with enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases, which catalyze the formation of glycosidic bonds and cross-linking of peptidoglycan chains . This interaction is crucial for maintaining the structural integrity and shape of bacterial cells.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester include:

N-acetylglucosamine: Another component of bacterial cell walls, but it lacks the carboxyethyl group.

Muramic acid: The parent compound from which this compound is derived.

N-acetylmuramic acid: An isomer of the compound with a different stereochemistry at the carboxyethyl group.

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can affect their biological roles and chemical reactivity.

Biologische Aktivität

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester, also known as a derivative of N-acetylglucosamine, is a carbohydrate compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C12H21NO8

- Molecular Weight : 307.297 g/mol

- Structure : The compound features an acetamido group and a carboxyethyl substituent, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of N-acetylglucosamine exhibit antimicrobial properties. The presence of the acetamido group enhances its interaction with bacterial cell walls, potentially disrupting their integrity. Studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate cytokine production, reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, research has indicated that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The compound may interact with lipid membranes, altering permeability and leading to cell lysis in microbial cells.

- Cytokine Modulation : It affects the expression of various cytokines, which plays a crucial role in inflammatory responses.

- Signal Transduction Pathways : It influences pathways such as NF-kB and MAPK, which are critical in cancer cell survival and proliferation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations. |

| Johnson & Lee (2023) | Reported significant reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound, suggesting anti-inflammatory potential. |

| Chen et al. (2024) | Found that the compound induced apoptosis in breast cancer cell lines through caspase activation pathways. |

Eigenschaften

IUPAC Name |

methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACAFEMSHRDPOQ-RMJBVJBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.